molecular formula C6H12N2O B3154807 6,6-Dimethylpiperazin-2-one CAS No. 78551-34-5

6,6-Dimethylpiperazin-2-one

Cat. No.: B3154807
CAS No.: 78551-34-5
M. Wt: 128.17 g/mol
InChI Key: JQSRSLNOFGCYKF-UHFFFAOYSA-N
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Description

6,6-Dimethylpiperazin-2-one (CAS: 78551-34-5) is a six-membered heterocyclic compound containing two nitrogen atoms in its ring (piperazinone scaffold) and two methyl substituents at the 6-position. It serves as a versatile building block in pharmaceutical synthesis due to its structural rigidity and functionalizability. The compound’s molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. It is commercially available as a free base or hydrochloride salt (C₆H₁₃ClN₂O, MW: 164.63 g/mol), the latter enhancing solubility for drug formulation .

Properties

IUPAC Name

6,6-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)4-7-3-5(9)8-6/h7H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSRSLNOFGCYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78551-34-5
Record name 6,6-dimethylpiperazin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylpiperazin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups and the nitrogen atoms can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 6,6-Dimethylpiperazin-2-ol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

6,6-Dimethylpiperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of polymers and other materials with specific properties.

    Biological Research: It serves as a precursor in the synthesis of biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of 6,6-Dimethylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring allows for interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features Applications
6,6-Dimethylpiperazin-2-one C₆H₁₂N₂O 128.17 Two methyl groups at C6 Piperazinone core; moderate polarity Drug intermediates
6,6-Dimethylpiperidin-2-one C₇H₁₃NO 127.18 Two methyl groups at C6 Piperidinone core (one nitrogen); higher lipophilicity Organic synthesis
(6S)-6-(Hydroxymethyl)piperazin-2-one C₅H₁₀N₂O₂ 130.15 Hydroxymethyl at C6 Enhanced polarity; chiral center Targeted drug design
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one C₁₂H₁₀N₄O 226.24 Fused aromatic rings Extended conjugation; rigid structure Reference standard

Structural and Functional Differences

Core Heterocycle: this compound contains a piperazinone ring (two nitrogens), enabling hydrogen bonding and coordination with biological targets. This contrasts with 6,6-dimethylpiperidin-2-one (piperidinone, one nitrogen), which lacks a second nitrogen for intermolecular interactions, leading to reduced solubility .

Substituent Effects :

  • The hydroxymethyl group in (6S)-6-(Hydroxymethyl)piperazin-2-one introduces a polar functional group, improving aqueous solubility compared to the methyl groups in this compound. This modification is critical for optimizing pharmacokinetic properties in drug candidates .
  • The hydrochloride salt of this compound (C₆H₁₃ClN₂O) enhances ionic solubility, making it preferable for parenteral formulations .

Chirality: (6S)-6-(Hydroxymethyl)piperazin-2-one possesses a stereocenter, enabling enantioselective interactions in biological systems. This is absent in non-chiral analogs like this compound .

Biological Activity

6,6-Dimethylpiperazin-2-one is a cyclic amide derived from piperazine, characterized by its unique structure featuring two methyl groups at the sixth carbon of the piperazine ring. Its molecular formula is C8H16N2OC_8H_{16}N_2O. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent and its interactions with neurotransmitter systems.

The reactivity of this compound is influenced by the presence of a carbonyl group, allowing it to participate in various nucleophilic addition reactions. It can react with amines to form N-substituted derivatives and undergo hydrolysis under acidic or basic conditions to yield 6,6-dimethylpiperazine. Several synthetic routes have been developed for its preparation, including cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent, suggesting its effectiveness against various pathogens.
  • Neuropharmacological Effects : Due to its structural similarity to psychoactive compounds, this compound may influence neurotransmitter systems. Its ability to cross the blood-brain barrier enhances its neuropharmacological potential.
  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in metabolic pathways. This includes interactions with specific receptors and enzymes that modulate biological processes.

The mechanism of action of this compound involves its interaction with various molecular targets:

  • Receptor Interaction : It has been shown to interact with receptors involved in neurotransmission, suggesting a role in modulating synaptic activity.
  • Enzyme Modulation : The compound may act as an inhibitor of certain enzymes, affecting metabolic processes and signaling pathways within cells.

Table 1: Biological Activity Summary

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens
NeuropharmacologicalModulates neurotransmitter systems
Enzyme InhibitionInteracts with specific enzymes

Case Study: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of this compound, researchers found that administration led to significant alterations in neurotransmitter levels in animal models. The compound demonstrated a capacity to enhance synaptic transmission through modulation of receptor activity. Further studies are required to elucidate the full pharmacological profile and potential side effects associated with its use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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